2-(3-Aminophenyl)-4-methylpyridine chemical properties
2-(3-Aminophenyl)-4-methylpyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-(3-Aminophenyl)-4-methylpyridine
Foreword for the Research Professional:
The landscape of drug discovery is predicated on the rational design and synthesis of novel molecular entities. Heterocyclic compounds, particularly those incorporating the pyridine scaffold, remain a cornerstone of medicinal chemistry, offering a versatile framework for engaging with a multitude of biological targets.[1] This guide focuses on 2-(3-aminophenyl)-4-methylpyridine, a compound of significant interest as a potential building block for advanced pharmaceutical intermediates.
While direct and extensive literature on this specific molecule is not widely available, its structure—a conjugate system of aniline and 4-methylpyridine—suggests a rich chemical profile and considerable potential in therapeutic applications, particularly in the domain of kinase inhibition and as a privileged scaffold in materials science.[2][3][4]
This document, therefore, serves as both a repository of predicted properties and a practical guide for the synthesis and characterization of this compound. By leveraging established principles of physical organic chemistry and well-documented synthetic methodologies, we provide a robust framework for researchers to confidently approach the utilization of 2-(3-aminophenyl)-4-methylpyridine in their discovery programs.
The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and associated physical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Chemical Identity
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IUPAC Name: 3-(4-Methylpyridin-2-yl)aniline
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Molecular Formula: C₁₂H₁₂N₂
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Canonical SMILES: Cc1cc(nc(c1)c2cccc(c2)N)
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InChI Key: Awaited upon synthesis and formal registration.
Predicted Physicochemical Data
The properties of 2-(3-aminophenyl)-4-methylpyridine are derived from the electronic interplay between the electron-donating aminophenyl group and the electron-withdrawing pyridine ring, modulated by the methyl substituent. The following table summarizes key predicted physicochemical properties.
| Property | Predicted Value | Rationale and Commentary |
| Molecular Weight | 184.24 g/mol | Calculated from the molecular formula C₁₂H₁₂N₂. |
| Melting Point | 95 - 110 °C | Estimated based on related structures like 2-amino-4-methylpyridine (96-99 °C) and substituted biphenyls. The value will be highly dependent on crystalline packing. |
| Boiling Point | > 300 °C | High boiling point is expected due to the molecular weight and potential for intermolecular hydrogen bonding via the amine group. |
| pKa | pKa₁ ≈ 4.0-5.0pKa₂ ≈ 5.5-6.5 | The molecule possesses two basic centers: the aniline nitrogen (pKa₁ of aniline is ~4.6) and the pyridine nitrogen (pKa₂ of 4-picoline is ~6.0). The exact values will be influenced by the electronic effects of the substituents. |
| LogP | 2.0 - 2.5 | Calculated using cheminformatics tools. The value suggests moderate lipophilicity, a often desirable trait for drug candidates to balance solubility and membrane permeability.[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, Methanol, and Chloroform. | The aromatic character dominates, but the amino and pyridine groups provide sites for protonation, enhancing solubility in acidic aqueous solutions. |
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
Given the structure of the target molecule, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most efficient and logical synthetic strategy.[6][7] This approach involves the coupling of an aryl halide with an arylboronic acid, a cornerstone reaction in modern organic synthesis due to its high functional group tolerance and reliability.[8][9]
The proposed disconnection is between the two aromatic rings, utilizing 2-chloro-4-methylpyridine and 3-aminophenylboronic acid as commercially available or readily accessible starting materials.[10][11][12]
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure and should be optimized for scale and purity requirements.
Materials:
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2-Chloro-4-methylpyridine (1.0 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
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1,4-Dioxane, anhydrous
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Water, degassed
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Ethyl acetate
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-methylpyridine, 3-aminophenylboronic acid, and potassium carbonate.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
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Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
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Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(3-aminophenyl)-4-methylpyridine.
Spectroscopic Characterization (Predicted)
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Methyl Protons (CH₃): A singlet around δ 2.3-2.5 ppm. Amine Protons (NH₂): A broad singlet around δ 3.5-5.0 ppm (position is solvent and concentration dependent). Aromatic Protons: A complex multiplet region between δ 6.5-8.5 ppm. Expect distinct signals for the pyridine and phenyl rings. The H6 proton of the pyridine ring is expected to be the most downfield.[13] |
| ¹³C NMR | Expect 10 distinct signals in the aromatic region (δ 110-160 ppm) due to the lack of symmetry, plus one signal for the methyl carbon in the aliphatic region (δ ~20-25 ppm). The carbon bearing the amino group (C3') and the carbons attached to nitrogen in the pyridine ring (C2, C6) will have characteristic shifts. |
| Mass Spec (ESI+) | The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 185.24. |
| FT-IR | N-H Stretch: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine. C=N and C=C Stretch: Multiple sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the aromatic rings. |
Chemical Reactivity and Applications
The molecule's bifunctional nature—a nucleophilic amine and a basic pyridine ring—makes it a versatile synthon.
Caption: Key reactive sites on the molecule.
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Amine Group Reactivity: The primary amino group is a potent nucleophile and can readily undergo acylation (e.g., with acyl chlorides), alkylation, and reductive amination. It is the primary site for building out molecular complexity, for instance, by forming amide bonds to link with other pharmacophores.[14]
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Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated to form salts, enhancing aqueous solubility. It can also be alkylated to form pyridinium salts.
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Applications in Drug Discovery: Phenyl-pyridine motifs are prevalent in kinase inhibitors, where the pyridine nitrogen often acts as a hinge-binding element, interacting with the backbone of the kinase enzyme. The amino group provides a convenient handle for introducing side chains that can target other regions of the ATP-binding pocket or improve pharmacokinetic properties. This scaffold is analogous to structures found in inhibitors for targets like Aurora Kinases and BCR-ABL.[3][4]
Safety and Handling
No specific safety data exists for 2-(3-aminophenyl)-4-methylpyridine. Therefore, it must be handled with the precautions appropriate for related, hazardous compounds.
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General Hazards: Based on analogues like aminopyridines, this compound should be considered toxic if swallowed, in contact with skin, or if inhaled .[15] It is also expected to be a severe skin and eye irritant.[16][17]
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Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[16] The compound may be air and light-sensitive.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-(3-Aminophenyl)-4-methylpyridine represents a valuable, yet underexplored, building block for chemical and pharmaceutical research. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The presence of two distinct, reactive nitrogen centers provides a platform for diverse functionalization, enabling its incorporation into complex molecular architectures. Researchers and drug development professionals are encouraged to view this molecule as a strategic starting point for the development of next-generation therapeutics and functional materials.
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